7-Isothiocyanatobenzo[b]furan
Description
The exploration of new chemical entities with therapeutic potential is a cornerstone of medicinal chemistry. The compound 7-Isothiocyanatobenzo[b]furan represents a compelling subject of investigation, primarily due to its hybrid nature, which combines two moieties of well-established biological importance.
The benzofuran (B130515) scaffold, a heterocyclic compound formed by the fusion of a benzene (B151609) ring and a furan (B31954) ring, is a privileged structure in medicinal chemistry. nih.govchemicalbook.com This structural motif is present in a wide array of natural products and synthetic compounds that exhibit a broad spectrum of biological activities. nih.govresearchgate.net The versatility of the benzofuran core allows for the synthesis of derivatives with diverse pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antifungal activities. nih.govresearchgate.netnih.gov
The therapeutic importance of benzofuran derivatives has spurred considerable interest in their synthesis and biological evaluation. chemicalbook.comclockss.org A number of drugs approved by the U.S. Food and Drug Administration contain a benzofuran nucleus, highlighting the clinical relevance of this heterocyclic system. chemicalbook.com For instance, amiodarone (B1667116) is used in the treatment of cardiac arrhythmias, while other derivatives have shown promise as inhibitors of key enzymes implicated in various diseases. nih.gov The ability of the benzofuran scaffold to serve as a framework for the development of potent and selective therapeutic agents underscores its enduring significance in drug discovery. nih.govnih.gov
Table 1: Examples of Bioactive Benzofuran Derivatives
| Compound Name | Biological Activity | Reference(s) |
|---|---|---|
| Amiodarone | Antiarrhythmic | nih.gov |
| Moracin D | Anti-inflammatory, Antioxidant, Apoptotic | nih.gov |
| Ailanthoidol | Antitumor | nih.gov |
| Bufuralol | Nonselective β-adrenoceptor antagonist | nih.gov |
| (1E)-1-(piperidin-1-yl)-N2-arylamidrazones | Antifungal | nih.gov |
| 3-acyl-5-hydroxybenzofuran derivatives | Antiproliferative (breast cancer) | nih.gov |
The isothiocyanate group (–N=C=S) is a highly reactive functionality found in a variety of natural and synthetic compounds. Isothiocyanates are well-known for their presence in cruciferous vegetables, where they contribute to the characteristic flavor and are associated with numerous health benefits. These compounds are recognized for their potent anticancer, antimicrobial, and anti-inflammatory properties.
The biological activity of isothiocyanates is largely attributed to their electrophilic nature, which allows them to react with nucleophilic cellular targets, thereby modulating various signaling pathways. This reactivity also makes them valuable intermediates in organic synthesis, serving as building blocks for the construction of a wide range of heterocyclic compounds. nih.gov The ability of isothiocyanates to covalently modify proteins has also been utilized in chemical biology for applications such as protein labeling.
Table 2: Examples of Bioactive Isothiocyanates
| Compound Name | Source/Type | Notable Biological Activity |
|---|---|---|
| Sulforaphane | Cruciferous vegetables | Anticancer, Antioxidant |
| Allyl isothiocyanate (AITC) | Cruciferous vegetables | Antimicrobial, Anticancer |
| Phenethyl isothiocyanate (PEITC) | Cruciferous vegetables | Anticancer, Neuroprotective |
| Benzyl isothiocyanate (BITC) | Cruciferous vegetables | Anticancer |
| Eosin 5-isothiocyanate | Synthetic | Fluorescent label |
The rationale for investigating a hybrid system like this compound stems from the principle of molecular hybridization in drug design. This strategy involves the combination of two or more pharmacophores with known biological activities to create a new molecule with potentially enhanced or novel properties. The benzofuran scaffold provides a rigid and versatile framework that is known to interact with various biological targets, while the isothiocyanate group offers a reactive handle that can form covalent bonds with specific residues in target proteins, leading to potent and often irreversible inhibition.
The strategic placement of the isothiocyanate group at the 7-position of the benzofuran ring could lead to compounds with unique structure-activity relationships. The investigation of this compound is therefore driven by the prospect of developing novel probes for chemical biology or lead compounds for drug discovery that harness the synergistic potential of these two important functional groups. The exploration of such hybrid molecules opens up new avenues for the design of targeted therapies and chemical tools to study complex biological processes.
Structure
2D Structure
3D Structure
Properties
CAS No. |
67830-56-2 |
|---|---|
Molecular Formula |
C9H5NOS |
Molecular Weight |
175.21 g/mol |
IUPAC Name |
7-isothiocyanato-1-benzofuran |
InChI |
InChI=1S/C9H5NOS/c12-6-10-8-3-1-2-7-4-5-11-9(7)8/h1-5H |
InChI Key |
ULQLXZURNKUIHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)N=C=S)OC=C2 |
Origin of Product |
United States |
Chemical Reactivity and Derivatization of 7 Isothiocyanatobenzo B Furan
Reactivity of the Isothiocyanate Functional Group
The isothiocyanate group is characterized by a central carbon atom that is highly electrophilic due to its bonding to two electronegative atoms, nitrogen and sulfur. This inherent electrophilicity is the primary driver of its reactivity, making it susceptible to attack by a wide array of nucleophiles. researchgate.netnoaa.gov
The most common reactions involving the isothiocyanate group are nucleophilic additions, where a nucleophile attacks the central carbon atom of the -N=C=S group. acs.orgcbijournal.com These reactions are typically facile and proceed under mild conditions. researchgate.net The addition of primary and secondary amines, alcohols, and thiols leads to the formation of stable thiourea (B124793), thiocarbamate, and dithiocarbamate (B8719985) derivatives, respectively. researchgate.netresearchgate.nettandfonline.com
The general mechanism involves the attack of the nucleophile on the electrophilic carbon, followed by protonation of the nitrogen atom. researchgate.net This process converts the highly reactive isothiocyanate into more complex, functionalized molecules.
Table 1: Products of Nucleophilic Addition to 7-Isothiocyanatobenzo[b]furan
| Nucleophile (Nu-H) | Reagent Type | Product Class | Product Structure |
| R-NH₂ | Primary Amine | N,N'-Disubstituted Thiourea | |
| R₂NH | Secondary Amine | N,N,N'-Trisubstituted Thiourea | |
| R-OH | Alcohol | O-Alkyl Thiocarbamate | |
| R-SH | Thiol | S-Alkyl Dithiocarbamate |
Detailed Research Findings: The reaction of aryl isothiocyanates with primary or secondary amines is a well-established method for the synthesis of substituted thioureas. tandfonline.com For instance, reacting this compound with a primary amine such as aniline (B41778) would yield N-(benzo[b]furan-7-yl)-N'-phenylthiourea. Similarly, reactions with alcohols, often catalyzed by a base, yield the corresponding thiocarbamates. tandfonline.com While less common, the addition of thiols results in the formation of dithiocarbamates. These addition products serve as valuable intermediates for further synthetic transformations. tandfonline.com Recent research has also demonstrated the visible-light-mediated photoredox reaction of aryl isothiocyanates with N,N-dimethylaniline derivatives, which proceeds via the nucleophilic addition of an α-aminoalkyl radical to the isothiocyanate carbon. organic-chemistry.org
Isothiocyanates are versatile building blocks in heterocyclic synthesis, participating in various cycloaddition reactions. cbijournal.comtandfonline.com These reactions can be either intermolecular or intramolecular and provide routes to a wide range of nitrogen- and sulfur-containing heterocycles. rsc.orgmdpi.com
The C=S bond of the isothiocyanate group can act as a dipolarophile in [3+2] cycloaddition reactions. For example, reaction with azomethine ylids, which can be generated from the thermal cleavage of 3-aroylaziridines, leads to the formation of 4-thiazoline derivatives. cdnsciencepub.comcdnsciencepub.com Another significant reaction is the cycloaddition with azides, which can yield thiatriazoline heterocycles. researchgate.net
Furthermore, isothiocyanates can react with themselves or other molecules containing nucleophilic sites in intramolecular cycloadditions. For example, N-(2-cyanophenyl)benzimidoyl isothiocyanate undergoes an intramolecular cycloaddition where the in-situ formed thiourea attacks the cyano group to form quinazoline (B50416) derivatives. mdpi.com This highlights the potential for designing intramolecular reactions for this compound derivatives that possess a suitably positioned nucleophile.
Table 2: Heterocyclic Systems from Cycloaddition Reactions of Isothiocyanates
| Reaction Type | Reactant Partner | Resulting Heterocycle |
| [3+2] Cycloaddition | Azomethine Ylid (from Aziridine) | Thiazoline |
| [3+2] Cycloaddition | Azide (B81097) | Thiatriazoline |
| Intramolecular Addition/Cyclization | Internal Nucleophile (e.g., Amine, Cyano) | Fused Thiazines, Quinazolines |
| [2+2] Cycloaddition | Ketenes | Thiazetidinones |
Detailed Research Findings: Studies on acyl isothiocyanates show they undergo addition-cyclization with reagents like 2-cyanoacetohydrazide (B512044) to produce 1,2,4-triazole (B32235) derivatives. jst.go.jp Aryl isothiocyanates have been shown to react with 3-aroylaziridines in what is described as a [2+3] cycloaddition, yielding 4-aroyl-5-arylamino-4-thiazolines. cdnsciencepub.com The versatility of isothiocyanates is further demonstrated in their use for creating diverse N-heterocycles for DNA-encoded libraries, forming structures like 2-thioxo-quinazolinones and 1,2,4-thiadiazoles. rsc.org
Reactivity of the Benzofuran (B130515) Ring System
The benzofuran ring is an aromatic heterocyclic system that exhibits reactivity characteristic of both the furan (B31954) and benzene (B151609) rings. researchgate.net It is generally susceptible to electrophilic attack and can also participate in addition reactions across the furan portion of the molecule. Current time information in Bangalore, IN.
The benzofuran ring system readily undergoes electrophilic substitution. The preferred positions for electrophilic attack are C2 and C3 of the furan ring, which are electronically rich. researchgate.net The regioselectivity can be influenced by the reaction conditions and the nature of the electrophile. Generally, the C2 position is the most reactive site. If the C2 position is blocked, substitution occurs at the C3 position. researchgate.net
The presence of the isothiocyanate group at the C7 position, which is an electron-withdrawing group, is expected to deactivate the benzene ring towards electrophilic substitution. This deactivation further favors substitution on the more electron-rich furan ring. Common electrophilic substitution reactions include halogenation, nitration, and Friedel-Crafts reactions. researchgate.net
Table 3: Electrophilic Substitution Reactions on the Benzofuran Ring
| Reaction | Reagent(s) | Typical Product(s) | Reference |
| Bromination | Br₂, NBS | 2-Bromo, 3-Bromo, or 2,3-Dibromobenzofuran | researchgate.net |
| Nitration | HNO₃/Ac₂O | 2-Nitrobenzofuran | acs.org |
| Formylation | Vilsmeier Reagent (DMF/POCl₃) | Benzofuran-2-carbaldehyde | researchgate.net |
| Acylation | Acyl Chloride/Lewis Acid | 2-Acylbenzofuran | researchgate.net |
Detailed Research Findings: Vilsmeier formylation of benzofurans typically yields the corresponding 2-carbaldehyde derivative. researchgate.net Halogenation with reagents like N-bromosuccinimide (NBS) or bromine can lead to mono- or di-substituted products, primarily at the 2- and 3-positions. researchgate.net Nitration of a 7-methoxy-substituted iridabenzofuran, a metal complex containing the benzofuran skeleton, showed regioselective substitution at the C2 position, and under stronger conditions, at both the C2 and C6 positions. acs.org This suggests that for this compound, electrophilic attack would preferentially occur at C2, with potential for further substitution on the benzene ring under forcing conditions.
The furan moiety of the benzofuran system can act as a diene in cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.org This allows for the construction of complex, polycyclic structures. rsc.org The reaction involves the [4+2] cycloaddition of the furan ring with a dienophile, typically an activated alkene or alkyne. researchgate.net
The aromaticity of the benzofuran ring makes it less reactive as a diene compared to furan itself. Consequently, these reactions often require forcing conditions or the use of highly reactive dienophiles. The cycloaddition occurs across the 2,3-double bond of the furan ring.
Detailed Research Findings: The hetero-Diels-Alder reaction of furans and isobenzofurans provides access to hetero-oxanorbornene derivatives. rsc.org An example is the reaction of euparin, a naturally occurring benzofuran derivative, with acetylenic esters in the presence of a catalyst to yield dibenzofuran (B1670420) derivatives. researchgate.net While specific examples for this compound are not documented, it is expected to undergo similar cycloadditions with potent dienophiles, leading to the formation of bridged polycyclic adducts. The Aza-Diels-Alder reaction has also been reported with benzofuran derivatives, expanding the scope of accessible heterocyclic structures. buchler-gmbh.com
Transformations and Functionalization of this compound Derivatives
The dual reactivity of this compound allows for sequential or tandem functionalization, creating a diverse library of derivatives. The products obtained from the initial reaction at the isothiocyanate group can be subjected to further transformations on the benzofuran ring, and vice versa.
For example, a thiourea derivative, formed via nucleophilic addition of an amine to the isothiocyanate group, can undergo subsequent electrophilic substitution on the benzofuran ring. The nature of the substituent on the thiourea nitrogen may influence the regioselectivity of this second step.
Conversely, an electrophilic substitution reaction could be performed first on the benzofuran ring, for instance, a bromination at the C2 position. The resulting 2-bromo-7-isothiocyanatobenzo[b]furan could then react with a nucleophile at the isothiocyanate group or undergo a palladium-catalyzed coupling reaction at the C-Br bond. Palladium-catalyzed reactions, such as Suzuki or Sonogashira couplings, are powerful tools for introducing carbon-carbon bonds onto the benzofuran scaffold. researchgate.net
Furthermore, the thiourea derivatives themselves can be key intermediates for additional heterocyclizations. The reaction of thiocarbamoyl derivatives (formed from isothiocyanates) with reagents like chloroacetyl chloride can lead to the formation of thiazolidinone rings. tandfonline.com This provides a pathway to complex, fused heterocyclic systems incorporating the benzofuran motif. The functionalization can also be achieved through intramolecular reactions, such as the tert-amino effect-promoted rearrangement of aryl isothiocyanates to form benzimidazothiazepines. acs.org
Synthesis of Thiosemicarbazide (B42300) Derivatives
The reaction of isothiocyanates with hydrazine (B178648) derivatives is a fundamental and widely employed method for the synthesis of thiosemicarbazides. tsijournals.comresearchgate.net This transformation involves the nucleophilic addition of a hydrazine to the electrophilic carbon atom of the isothiocyanate group. tsijournals.com In the case of this compound, treatment with a suitable carbohydrazide (B1668358) (R-C(O)NHNH₂) in a solvent such as ethanol (B145695) or chloroform (B151607) leads to the formation of the corresponding 1-aroyl-4-(benzo[b]furan-7-yl)thiosemicarbazide derivatives. tsijournals.comrsc.org
The general reaction proceeds as follows: the lone pair of electrons on the terminal nitrogen of the hydrazine attacks the central carbon of the isothiocyanate. This is followed by a proton transfer to form the stable thiosemicarbazide product. The reaction conditions are typically mild, often involving refluxing the reactants in an appropriate solvent. rsc.org The resulting thiosemicarbazide derivatives are valuable intermediates for the synthesis of various other heterocyclic systems. tsijournals.comniscpr.res.in
Table 1: Synthesis of Thiosemicarbazide Derivatives from this compound
| Reactant 1 | Reactant 2 | Product | Reaction Conditions | Reference |
| This compound | Hydrazide (e.g., Isonicotinohydrazide) | 1-(Isonicotinoyl)-4-(benzo[b]furan-7-yl)thiosemicarbazide | Ethanol, Reflux | tsijournals.comresearchgate.net |
| This compound | Phenylhydrazine | 4-(Benzo[b]furan-7-yl)-1-phenylthiosemicarbazide | Ethanol, Reflux | tsijournals.com |
Formation of Thiadiazole Derivatives
Thiosemicarbazide derivatives serve as excellent precursors for the synthesis of 1,3,4-thiadiazoles. nih.govmdpi.com The cyclization of 1-acylthiosemicarbazides, such as those derived from this compound, is a common and efficient method for constructing the 1,3,4-thiadiazole (B1197879) ring. This transformation is typically achieved through acid-catalyzed cyclodehydration. rsc.orgnih.gov
The mechanism involves the protonation of the carbonyl oxygen of the acyl group, which enhances its electrophilicity. The sulfur atom of the thiosemicarbazide moiety then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent dehydration leads to the formation of the five-membered thiadiazole ring. mdpi.com Common reagents used to facilitate this cyclization include concentrated sulfuric acid, polyphosphoric acid (PPA), or phosphorus oxychloride (POCl₃). rsc.orgacs.org For instance, reacting a 1-(benzo[b]furan-2-carbonyl)-4-arylthiosemicarbazide with concentrated sulfuric acid yields the corresponding 2-(benzofuran-2-yl)-5-(arylamino)-1,3,4-thiadiazole. rsc.org
Table 2: Formation of 1,3,4-Thiadiazole Derivatives
| Starting Material | Reagent | Product | Reference |
| 1-Acyl-4-(benzo[b]furan-7-yl)thiosemicarbazide | Conc. H₂SO₄ | 2-Amino-5-(benzo[b]furan-7-yl)-1,3,4-thiadiazole derivative | rsc.orgnih.gov |
| 1-Acyl-4-(benzo[b]furan-7-yl)thiosemicarbazide | POCl₃ | 2-Amino-5-(benzo[b]furan-7-yl)-1,3,4-thiadiazole derivative | acs.org |
Creation of Isoquinazoline Derivatives
The synthesis of quinazoline and isoquinoline (B145761) derivatives from isothiocyanates has been explored through various synthetic strategies. One common approach involves the reaction of an isothiocyanate with a bifunctional reagent that can undergo subsequent cyclization. For the creation of isoquinazoline derivatives from this compound, a plausible route involves its reaction with a suitably substituted ortho-amino aromatic acid, such as anthranilic acid. This initial reaction would form a thiourea derivative, which can then be cyclized under acidic conditions, for example using polyphosphoric acid, to yield a quinazoline-4-thione derivative. tsijournals.comtandfonline.com
Another strategy involves the intramolecular cyclization of an isothiocyanate precursor bearing a reactive group on the benzofuran ring that can participate in ring closure. For example, a MeOTf-induced intramolecular cyclization of isothiocyanates has been reported to yield 1-(methylthio)-3,4-dihydroisoquinolines. royalsocietypublishing.org This suggests that if a suitable precursor derived from this compound could be prepared, an analogous intramolecular Friedel-Crafts type reaction could lead to a fused isoquinoline system. Furthermore, tandem reactions, such as the copper-catalyzed arylation-cyclization of isothiocyanates with diaryliodonium salts, provide a pathway to 1-(arylthio)isoquinolines. acs.org
A well-established method for synthesizing isoquinolines is the Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by ring closure. wikipedia.orgresearchgate.net While not a direct reaction of the isothiocyanate, a derivative of 7-aminomethyl-benzo[b]furan could potentially undergo a Pictet-Spengler reaction to form a tetrahydroisoquinoline fused to the benzofuran core. clockss.org
Table 3: Plausible Synthetic Routes to Isoquinazoline Derivatives
| Precursor from this compound | Reaction Type | Resulting Heterocycle | Reference |
| Thiourea from Anthranilic Acid | Acid-catalyzed Cyclization | Quinazoline-4-thione derivative | tsijournals.comtandfonline.com |
| Suitably substituted benzofuran isothiocyanate | MeOTf-induced Intramolecular Cyclization | Dihydroisoquinoline derivative | royalsocietypublishing.org |
| 7-Aminomethyl-benzo[b]furan derivative | Pictet-Spengler Reaction | Tetrahydroisoquinoline fused to benzofuran | wikipedia.orgclockss.org |
Other Heterocyclic Annulations and Hybrid Formations
The reactivity of the this compound scaffold extends to the formation of other complex heterocyclic systems and hybrid molecules. Annulation reactions, where a new ring is fused onto an existing one, are a powerful tool in synthetic chemistry. For instance, benzofuran derivatives have been utilized in the synthesis of thiazolo[3,2-b] rsc.orgnih.govCurrent time information in Bangalore, IN.triazoles. niscpr.res.inresearchgate.net A plausible route would involve the reaction of a 7-hydrazinyl-benzo[b]furan derivative with an isothiocyanate to form a thiosemicarbazide, which could then be cyclized with a suitable reagent like a halo-ketone to build the thiazole (B1198619) ring fused to a triazole.
Furthermore, the synthesis of pyrimido[5,4-b]benzofurans has been reported, showcasing the fusion of a pyrimidine (B1678525) ring to the benzofuran core. core.ac.uk While the specific starting material was not this compound, the general strategies often involve the cyclization of a functionalized aminobenzofuran with a reagent that provides the necessary atoms for the pyrimidine ring. For example, a 3-amino-benzofuran-2-carbonitrile could react with formamide (B127407) or other one-carbon synthons to construct the fused pyrimidine ring. Electrochemical dearomative [4+2] annulation reactions have also been developed to synthesize pyrimido[5,4-b]indole derivatives, a strategy that could potentially be adapted for benzofuran systems. rsc.org
These examples highlight the potential of this compound and its derivatives to serve as building blocks for a wide range of fused heterocyclic structures, leading to novel chemical entities with diverse properties.
Table 4: Examples of Heterocyclic Annulations and Hybrid Formations
| Target Heterocycle | General Synthetic Strategy | Key Intermediates | Reference |
| Thiazolo[3,2-b] rsc.orgnih.govCurrent time information in Bangalore, IN.triazole fused to benzofuran | Cyclization of a benzofuran-containing triazole-thiol with a halo-acyl compound | 3-Aryl-5-(benzofuran-2-yl)acylthio-1,2,4-triazole | niscpr.res.inresearchgate.net |
| Pyrimido[5,4-b]benzofuran | Cyclization of an aminobenzofuran derivative | Aminobenzofuran carbonitrile or carboxamide | core.ac.uk |
| Benzofuro[3,2-b]quinolines | [4+2] Cycloaddition of benzofuran-derived azadienes with enamides | Benzofuran-derived azadiene | researchgate.net |
Advanced Analytical and Spectroscopic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. Through the analysis of nuclear spin transitions in a magnetic field, NMR provides precise information about the chemical environment, connectivity, and spatial arrangement of atoms.
One-Dimensional (1D) NMR: The ¹H (proton) and ¹³C (carbon-13) NMR spectra are the primary tools for the initial structural assessment of 7-Isothiocyanatobenzo[b]furan.
¹H NMR: The proton spectrum would be expected to show signals corresponding to the five protons on the benzofuran (B130515) ring system. The aromatic region (typically δ 7.0-8.5 ppm) would display a complex set of multiplets corresponding to the protons at positions 2, 3, 4, 5, and 6. The specific chemical shifts are influenced by the electron-withdrawing nature of the isothiocyanate group and the anisotropic effects of the fused ring system.
¹³C NMR: The proton-decoupled ¹³C NMR spectrum would reveal nine distinct signals, one for each carbon atom in the molecule. The carbon of the isothiocyanate group (-N=C=S) is particularly diagnostic, typically appearing in the downfield region of the spectrum (δ 125-140 ppm). The other eight carbons of the benzofuran skeleton would have chemical shifts characteristic of aromatic and heteroaromatic systems spectrabase.comspectrabase.com.
Multi-Dimensional (2D) NMR: To unambiguously assign all proton and carbon signals, various 2D NMR experiments are employed. These techniques correlate signals based on through-bond or through-space interactions.
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically on adjacent carbons. It would be crucial for tracing the connectivity of the protons on the benzene (B151609) ring (H-4, H-5, H-6) and confirming their positions relative to each other.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the direct assignment of carbon resonances for all protonated carbons in the benzofuran ring.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. It is invaluable for identifying quaternary (non-protonated) carbons and for piecing together the entire molecular framework by linking different spin systems. For instance, correlations from H-6 to the isothiocyanate carbon could confirm the substituent's position at C-7.
Detailed analysis of chemical shifts and coupling constants provides deeper structural insights.
Chemical Shift Analysis: The isothiocyanate group at the C-7 position is expected to exert an electron-withdrawing effect, which would deshield the nearby protons, particularly H-6. Therefore, the signal for H-6 would likely appear at a higher chemical shift compared to the corresponding proton in unsubstituted benzofuran chemicalbook.com. The chemical shift for the isothiocyanate carbon itself is a key identifier nih.gov.
Coupling Constant (J) Interpretation: The magnitude of the coupling constant between adjacent protons provides information about their geometric relationship. For the protons on the benzene portion of the molecule, ortho coupling (³J, between H-4/H-5 and H-5/H-6) is typically the largest (7–9 Hz), while meta coupling (⁴J, between H-4/H-6) is smaller (2–3 Hz). These characteristic values help in the definitive assignment of the proton signals chemicalbook.com.
Table 4.1: Predicted ¹H and ¹³C NMR Data for this compound
| Position | Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity & Coupling Constants (J, Hz) |
| 2 | H | ~7.6-7.8 | d, J ≈ 2.2 Hz |
| 3 | H | ~6.7-6.9 | d, J ≈ 2.2 Hz |
| 4 | H | ~7.5-7.7 | d, J ≈ 8.0 Hz |
| 5 | H | ~7.3-7.5 | t, J ≈ 8.0 Hz |
| 6 | H | ~7.4-7.6 | d, J ≈ 8.0 Hz |
| 7 | C-NCS | ~130-140 | - |
| 2 | C | ~145-147 | - |
| 3 | C | ~106-108 | - |
| 3a | C | ~155-157 | - |
| 4 | C | ~120-122 | - |
| 5 | C | ~124-126 | - |
| 6 | C | ~123-125 | - |
| 7 | C | ~128-130 | - |
| 7a | C | ~127-129 | - |
Note: These are predicted values based on known substituent effects on benzofuran and related aryl isothiocyanates. Actual experimental values may vary.
Vibrational Spectroscopy (IR, FT-IR, Raman) for Functional Group Identification and Conformational Studies
Vibrational spectroscopy, including Infrared (IR), Fourier-Transform Infrared (FT-IR), and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.
For this compound, the most characteristic feature in its IR or FT-IR spectrum is the strong and broad absorption band corresponding to the asymmetric stretching vibration of the isothiocyanate (-N=C=S) functional group nih.gov. This peak is typically observed in the range of 2000–2200 cm⁻¹ chemicalbook.comnist.govchemicalbook.com.
Other significant vibrations include:
Aromatic C-H stretching: Weak to medium bands above 3000 cm⁻¹.
Aromatic C=C stretching: Multiple sharp bands in the 1450–1600 cm⁻¹ region, characteristic of the fused aromatic rings.
C-O-C stretching: A strong band associated with the ether linkage in the furan (B31954) ring, typically around 1200-1250 cm⁻¹ chemicalbook.comresearchgate.net.
C-H out-of-plane bending: Strong bands in the 700–900 cm⁻¹ region, which can provide information about the substitution pattern on the benzene ring.
Raman spectroscopy provides complementary information and is particularly sensitive to symmetric vibrations and bonds involving heavier atoms, such as the symmetric stretch of the -N=C=S group.
Table 4.2: Characteristic IR Absorption Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |
| Asymmetric Stretch | -N=C=S | 2000 - 2200 | Strong, Broad |
| C-H Stretch | Aromatic | 3000 - 3100 | Medium |
| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium to Strong |
| C-O-C Stretch | Furan Ether | 1200 - 1250 | Strong |
| C-H Bending | Aromatic (out-of-plane) | 700 - 900 | Strong |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight and valuable structural information based on the fragmentation pattern of the molecule libretexts.orgwikipedia.org. For this compound (C₉H₅NOS), the nominal molecular weight is 175.21 g/mol .
The mass spectrum would show a molecular ion peak (M⁺) at m/z = 175. A key fragmentation pathway for aryl isothiocyanates involves the loss of the isothiocyanate group or related fragments actachemscand.org. The benzofuran cation radical is a stable entity and would likely be a prominent fragment.
A plausible fragmentation pattern could include:
Loss of S: [M-S]⁺ at m/z = 143.
Loss of CS: [M-CS]⁺ at m/z = 131.
Loss of the entire NCS group: leading to a benzofuranyl cation at m/z = 117.
Fragmentation of the benzofuran ring: The parent benzofuran ion (m/z = 118) is known to fragment by losing CO to give m/z = 90, followed by loss of a hydrogen atom to give m/z = 89 researchgate.netnist.gov. Similar pathways might be observed from the m/z = 117 fragment.
Table 4.3: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment Ion | Formula |
| 175 | Molecular Ion [M]⁺ | [C₉H₅NOS]⁺ |
| 143 | [M - S]⁺ | [C₉H₅NO]⁺ |
| 131 | [M - CS]⁺ | [C₈H₅N]⁺ |
| 117 | [M - NCS]⁺ | [C₈H₅O]⁺ |
| 89 | [C₈H₅O - CO]⁺ | [C₇H₅]⁺ |
High-Resolution Mass Spectrometry (HRMS) measures the mass of an ion with very high accuracy (typically to within 5 ppm). This precision allows for the unambiguous determination of a molecule's elemental composition. For this compound, HRMS would be used to confirm the molecular formula C₉H₅NOS by measuring the exact mass of the molecular ion and comparing it to the calculated theoretical mass. For example, the calculated exact mass of [C₉H₅NOS + H]⁺ is 176.0164, and HRMS would be able to verify this value experimentally, distinguishing it from other potential formulas with the same nominal mass.
Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used to separate and identify individual components within a volatile or semi-volatile mixture. In the hypothetical analysis of a sample containing this compound, the gas chromatograph would first vaporize the sample and separate its constituents based on their boiling points and interactions with the stationary phase of the GC column. The separated components would then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a unique fingerprint based on the mass-to-charge ratio of the fragments, allows for the definitive identification of the compound. This technique would be crucial for confirming the presence of this compound in a reaction mixture and identifying any byproducts or impurities. However, no published GC-MS data, such as retention times or fragmentation patterns, are available for this specific compound.
Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Chromophores
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing insights into the electronic transitions within a molecule. The benzofuran ring system, an aromatic chromophore, is expected to exhibit characteristic absorption bands. The attachment of the isothiocyanate group (-N=C=S) would likely influence the electronic structure and thus the absorption maxima (λmax). A UV-Vis spectrum of this compound would reveal information about its conjugated π-electron system. Studies on other isothiocyanates have noted challenges in their determination due to a lack of strong chromophores, which can sometimes necessitate derivatization. Without experimental studies, the specific λmax values and molar absorptivity for this compound remain undetermined.
Chromatographic Methods for Purification and Purity Assessment
Chromatographic techniques are indispensable for the purification of synthesized compounds and the assessment of their purity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary tool for both the purification and purity analysis of non-volatile compounds. For this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase and a polar mobile phase. The purity of a sample would be determined by the presence of a single, sharp peak at a characteristic retention time. The area of this peak would be proportional to the concentration of the compound. HPLC is a key quality control technique in chemical synthesis, but no specific methods (e.g., column type, mobile phase composition, flow rate, or retention time) have been published for this compound.
Gas Chromatography (GC) and High-Resolution Gas Chromatography (HRGC)
For volatile compounds like this compound, Gas Chromatography (GC) and its high-resolution variant (HRGC) are used to assess purity. The sample is vaporized and travels through a long, thin capillary column, with separation based on volatility and polarity. The purity is indicated by the presence of a single peak. HRGC, with its longer columns and superior resolving power, can separate closely related impurities. As with other methods, specific operational parameters and retention data for this compound are not documented in the scientific literature.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the elemental composition (typically carbon, hydrogen, nitrogen, and sulfur) of a pure compound. The experimentally determined percentages of each element are compared to the theoretical values calculated from the molecular formula of this compound (C9H5NOS). A close match between the experimental and theoretical values provides strong evidence for the compound's identity and purity. No elemental analysis data for this specific compound has been reported.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would provide unambiguous confirmation of its molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. This powerful technique offers the highest level of structural proof, but there is no indication in the literature that such a study has been performed on this compound.
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations (e.g., DFT methods, basis set selection)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone of modern computational chemistry. For 7-Isothiocyanatobenzo[b]furan, a typical approach would involve geometry optimization and frequency calculations using a functional such as B3LYP, paired with a basis set like 6-311++G(d,p). This combination is known to provide a reliable balance between accuracy and computational cost for organic molecules. Such calculations would yield the optimized molecular structure, thermodynamic parameters, and vibrational frequencies. While studies on various benzofuran (B130515) derivatives have utilized these methods to determine thermodynamic stability and reactivity, specific data for this compound is not present in the available literature.
Conformational Analysis and Potential Energy Surface Mapping
The isothiocyanate group (-N=C=S) can exhibit rotational flexibility relative to the benzofuran ring. A conformational analysis would be essential to identify the most stable conformers and the energy barriers between them. This is typically achieved by systematically rotating the dihedral angle connecting the substituent to the ring and calculating the energy at each step to map the potential energy surface. This analysis helps in understanding the molecule's flexibility and the relative populations of different conformers at thermal equilibrium. Although this is a standard computational procedure, a specific potential energy surface map for this compound has not been published.
Electronic Structure Analysis (e.g., Molecular Electrostatic Potential (MEP), Frontier Molecular Orbitals (FMO))
The electronic properties of this compound would be critical in determining its reactivity.
Molecular Electrostatic Potential (MEP): An MEP map would visualize the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, one would anticipate negative potential (red/yellow) around the oxygen and sulfur atoms and the nitrogen of the isothiocyanate group, indicating sites for electrophilic attack. Positive potential (blue) would likely be found around the hydrogen atoms.
Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability. For analogous aromatic isothiocyanates, the HOMO is often distributed over the aromatic ring and the isothiocyanate group, while the LUMO can be centered on the C=S bond. Specific HOMO-LUMO distributions and energy levels for this compound are not documented.
Interactive Table: Hypothetical Frontier Molecular Orbital Data This table is a representation of the type of data that would be generated from FMO analysis and is not based on actual published results for this compound.
| Parameter | Value |
|---|---|
| HOMO Energy | (Not Available) |
| LUMO Energy | (Not Available) |
Analysis of Noncovalent Interactions (e.g., QTAIM, NCI, ELF, LOL)
To understand the bonding characteristics and weaker interactions within this compound, several computational techniques could be employed:
Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the electron density to define atomic basins and characterize chemical bonds and noncovalent interactions based on the properties at bond critical points.
Non-Covalent Interaction (NCI) Index: NCI analysis provides a visual representation of non-covalent interactions, such as van der Waals forces and hydrogen bonds, in real space.
Electron Localization Function (ELF) and Localized Orbital Locator (LOL): These methods provide insights into electron localization, helping to distinguish between covalent bonds, lone pairs, and atomic cores.
While these analyses are powerful for understanding molecular structure and stability, no specific studies applying them to this compound have been found.
Spectroscopic Property Prediction from Computational Models
Computational models are frequently used to predict various spectroscopic properties, which can aid in the experimental characterization of a compound.
Infrared (IR) Spectroscopy: DFT frequency calculations can predict the vibrational frequencies and intensities, which correspond to the peaks in an IR spectrum. For this compound, characteristic peaks would be expected for the isothiocyanate (-N=C=S) asymmetric stretch, as well as aromatic C-H and C-O-C stretches.
NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. These predicted values, when compared to a standard like Tetramethylsilane (TMS), can be invaluable for structure elucidation.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the standard method for calculating electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum.
While the prediction of these spectra is a routine computational task, published, computationally-derived spectroscopic data for this compound is not available.
Interactive Table: Hypothetical Predicted Spectroscopic Data This table illustrates the kind of data that would be generated from computational spectroscopic predictions and is not based on actual published results for this compound.
| Spectroscopic Data | Predicted Value |
|---|---|
| Key IR Frequency (cm⁻¹) | (Not Available) |
| ¹H NMR Chemical Shift (ppm) | (Not Available) |
| ¹³C NMR Chemical Shift (ppm) | (Not Available) |
Molecular Mechanisms of in Vitro Biological Activities
Modulation of Detoxification Pathways
Isothiocyanates are well-documented modulators of enzymatic pathways involved in the detoxification of xenobiotics, including carcinogens. This modulation is a key component of their biological activity.
The detoxification of foreign compounds in the body is broadly categorized into Phase I and Phase II reactions. Phase I enzymes, primarily the cytochrome P450 (CYP) superfamily, introduce or expose functional groups on xenobiotics, often activating them into more reactive intermediates. Phase II enzymes then conjugate these intermediates with endogenous molecules, increasing their water solubility and facilitating their excretion.
Isothiocyanates have been shown to influence both phases of this process. A significant aspect of their chemopreventive effect is associated with the inhibition of Phase I enzymes that activate procarcinogens, alongside the induction of Phase II detoxifying enzymes. This dual action effectively reduces the bioactivation of harmful substances while enhancing their removal from the body.
The induction of Phase II enzymes by isothiocyanates is a critical mechanism. These enzymes, including glutathione (B108866) S-transferases (GSTs) and UDP-glucuronosyltransferases (UGTs), play a crucial role in neutralizing reactive metabolites.
Cell Cycle Regulation and Arrest Induction
The cell cycle is a tightly regulated process that governs cell division. Dysregulation of the cell cycle is a hallmark of cancer. Isothiocyanates have been demonstrated to interfere with this process, leading to cell cycle arrest and inhibition of proliferation in cancer cells.
Studies on various isothiocyanates have shown that they can induce cell cycle arrest at different checkpoints, most notably the G2/M phase. For instance, treatment with certain ITCs leads to an accumulation of cells in the G2/M phase of the cell cycle. This arrest prevents the cells from proceeding through mitosis, thereby halting their proliferation. The mechanism often involves the downregulation of key regulatory proteins such as Cyclin B1.
Furthermore, a novel indole (B1671886) ethyl isothiocyanate analog, 1-t-butyl carbamoyl, 7-methyl-indole-3-ethyl isothiocyanate (NB7M), has been shown to cause S-phase arrest in certain neuroblastoma cell lines and G1-phase arrest in others, highlighting the diverse ways ITCs can impact cell cycle progression. nih.gov
| Isothiocyanate | Cell Line | Effect on Cell Cycle | Key Molecular Targets |
| Various ITCs | HL-60 | G2/M arrest | Not specified |
| Sulforaphane | Cervical Cancer Cells | G2/M arrest | Downregulation of Cyclin B1 |
| NB7M | SMS-KCNR (Neuroblastoma) | S-phase arrest | Not specified |
| NB7M | SH-SY5Y (Neuroblastoma) | G1-phase arrest | Not specified |
Apoptosis Induction Pathways
Apoptosis, or programmed cell death, is a natural and essential process for removing damaged or unwanted cells. A common feature of cancer cells is their ability to evade apoptosis. Isothiocyanates have been shown to induce apoptosis in various cancer cell lines through multiple intricate pathways.
There are two primary pathways that can initiate apoptosis: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. Isothiocyanates have been implicated in the activation of both.
The mitochondrial pathway is triggered by intracellular stresses such as DNA damage or oxidative stress. This leads to the permeabilization of the outer mitochondrial membrane and the release of pro-apoptotic factors, most notably cytochrome c. nih.gov The regulation of this process involves a balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family. Studies have shown that certain ITCs can upset this balance, favoring the pro-apoptotic members and leading to mitochondrial dysfunction. nih.govnih.gov
The death receptor pathway is initiated by the binding of extracellular ligands (like FasL or TRAIL) to transmembrane death receptors on the cell surface. This binding triggers a signaling cascade that activates initiator caspases. Evidence suggests that some isothiocyanates can enhance the expression of death receptors, making cells more susceptible to apoptosis. nih.gov
Both the mitochondrial and death receptor pathways converge on the activation of a family of proteases called caspases. These enzymes are the executioners of apoptosis, cleaving a multitude of cellular substrates to orchestrate the dismantling of the cell.
Caspases exist as inactive zymogens (procaspases) and are activated through a proteolytic cascade. Initiator caspases (like caspase-8 and caspase-9) are activated at the beginning of the apoptotic pathways and are responsible for activating the effector caspases (like caspase-3, -6, and -7). nih.gov The activation of effector caspases leads to the characteristic morphological and biochemical hallmarks of apoptosis. Research has demonstrated that isothiocyanates can induce the activation of key caspases, including caspase-3, leading to apoptotic cell death. researchgate.net
Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that can act as important signaling molecules. However, excessive ROS production can lead to oxidative stress and cellular damage, ultimately triggering apoptosis. Several studies have shown that isothiocyanates can induce the generation of intracellular ROS in cancer cells. researchgate.net
This increase in ROS is often linked to a decrease in the levels of glutathione (GSH), a major intracellular antioxidant. The depletion of GSH can disrupt the cellular redox balance and sensitize cells to apoptosis. nih.govnih.gov The generation of ROS and depletion of GSH appear to be crucial upstream events in the apoptotic signaling cascade induced by some isothiocyanates, leading to mitochondrial dysfunction and caspase activation. researchgate.netnih.govnih.gov The interplay between ROS generation, GSH depletion, and subsequent activation of apoptotic pathways is a significant component of the mechanism of action for many isothiocyanates. nih.govnih.gov
Proteasome Inhibition and Tumor Suppressor Accumulation
The isothiocyanate group is a key driver of proteasome inhibition. The ubiquitin-proteasome pathway is essential for the degradation of damaged or unnecessary proteins, including those that regulate cell cycle and apoptosis. Inhibition of this pathway leads to the accumulation of misfolded proteins, inducing endoplasmic reticulum (ER) stress and ultimately triggering programmed cell death (apoptosis) nih.govnih.gov.
Proteasome inhibitors block the catalytic activity of the 20S proteasome core, which contains three main peptidase activities: chymotrypsin-like, trypsin-like, and caspase-like mdpi.comresearchgate.net. By disrupting proteasomal function, 7-Isothiocyanatobenzo[b]furan is expected to prevent the degradation of key tumor suppressor proteins.
One of the most critical outcomes of proteasome inhibition is the accumulation of tumor suppressor proteins like p53 nih.gov. Normally, p53 levels are kept low by proteasomal degradation. When this process is inhibited, p53 accumulates, leading to the activation of downstream targets that induce cell cycle arrest and apoptosis nih.gov. This prevents the proliferation of malignant cells. The inactivation or loss of tumor suppressor genes is a critical step in tumor development, as these genes normally act to inhibit cell proliferation nih.gov. Therefore, by preventing their degradation, proteasome inhibitors like this compound can restore these crucial anticancer defenses.
Table 1: Mechanisms of Proteasome Inhibition and Consequent Effects
| Mechanism | Molecular Target | Downstream Effect | Reference |
|---|---|---|---|
| Proteasome Inhibition | 20S Proteasome (β1, β2, β5 subunits) | Blockade of protein degradation | nih.govresearchgate.net |
| Tumor Suppressor Accumulation | p53, Bim, Bid, Bik | Induction of apoptosis, cell cycle arrest | nih.gov |
| Pro-Apoptotic Pathway Activation | JNK Pathway, Caspases | Triggering of programmed cell death | nih.govnih.gov |
| ER Stress Induction | Accumulation of misfolded proteins | Activation of the Unfolded Protein Response (UPR), leading to apoptosis | nih.gov |
Anti-Inflammatory Mechanisms
Both the benzofuran (B130515) and isothiocyanate moieties contribute to potent anti-inflammatory effects by targeting key signaling pathways that regulate the inflammatory response. Chronic inflammation is linked to various diseases, and inhibiting pro-inflammatory mediators is a key therapeutic strategy.
The primary mechanisms include the inhibition of nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways mdpi.comnih.gov.
NF-κB Inhibition : NF-κB is a crucial transcription factor that controls the expression of many pro-inflammatory genes, including cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) nih.gov. Isothiocyanates have been shown to prevent the degradation of IκBα, the inhibitory subunit of NF-κB. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and subsequent activation of inflammatory genes nih.gov.
MAPK Pathway Modulation : The MAPK pathways (including ERK, JNK, and p38) are also central to the inflammatory response. Benzofuran and isothiocyanate derivatives can inhibit the phosphorylation of these kinases, thereby downregulating the expression of inflammatory mediators mdpi.comnih.gov.
Inhibition of Inflammatory Mediators : By targeting NF-κB and MAPK pathways, this compound can significantly reduce the production of nitric oxide (NO), prostaglandins (B1171923) (like PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) mdpi.commdpi.comnih.gov.
Studies on various benzofuran hybrids and synthetic isothiocyanates confirm their ability to suppress these inflammatory markers in cellular models, suggesting a strong potential for this compound as an anti-inflammatory agent mdpi.comnih.govmdpi.com.
Antioxidant Mechanisms
The antioxidant activity of this compound is primarily driven by the isothiocyanate group's ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway mdpi.combohrium.com. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxifying enzymes, collectively known as the antioxidant response element (ARE) nih.gov.
Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its repressor protein, Keap1. The electrophilic isothiocyanate group can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2. Once freed, Nrf2 translocates to the nucleus, binds to the ARE, and initiates the transcription of numerous protective genes, including:
Heme Oxygenase-1 (HO-1)
NAD(P)H: Quinone Oxidoreductase 1 (NQO1)
Glutathione S-transferases (GSTs)
Anti-Angiogenic Mechanisms
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Both isothiocyanates and benzofuran derivatives have demonstrated anti-angiogenic properties by interfering with key signaling pathways involved in vascular development nih.govnih.gov.
The primary molecular target in angiogenesis is the Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2 mdpi.com. The binding of VEGF-A to VEGFR-2 initiates a signaling cascade that promotes the proliferation, migration, and tube formation of endothelial cells mdpi.com. This compound may inhibit angiogenesis through several mechanisms:
Inhibition of VEGF/VEGFR-2 Signaling : The compound can suppress the phosphorylation of VEGFR-2 and its downstream signaling components, such as Src, FAK, AKT, and ERK mdpi.com. This effectively blocks the pro-angiogenic signals initiated by VEGF.
Downregulation of Pro-Angiogenic Factors : Isothiocyanates can reduce the expression of hypoxia-inducible factor-1α (HIF-1α), a key transcription factor that upregulates VEGF expression in hypoxic tumor environments.
Induction of Anti-Angiogenic Isoforms : Some evidence suggests that certain compounds can alter the splicing of VEGF-A pre-mRNA, promoting the expression of anti-angiogenic isoforms like VEGF-A165b over pro-angiogenic ones nih.govnih.gov.
By disrupting these critical steps, this compound can inhibit the formation of new blood vessels, thereby starving tumors of the nutrients and oxygen required for their growth.
Epigenetic Regulation through Histone Deacetylase (HDAC) Inhibition
Epigenetic modifications, such as histone acetylation, play a crucial role in regulating gene expression. Histone deacetylases (HDACs) are enzymes that remove acetyl groups from histones, leading to a more compact chromatin structure and transcriptional repression. In many cancers, HDACs are overexpressed, silencing tumor suppressor genes mdpi.com.
Isothiocyanates are known to function as HDAC inhibitors nih.gov. By inhibiting HDAC activity, this compound can induce histone hyperacetylation. This "opens up" the chromatin structure, allowing for the re-expression of silenced tumor suppressor genes, such as p21, which leads to cell cycle arrest and apoptosis mdpi.comnih.gov. The inhibition of HDACs represents a powerful mechanism for reversing aberrant gene silencing in cancer cells and is a validated target for anticancer therapy mdpi.com.
Interactions with Key Signaling Pathways and Molecular Targets
The biological effects of this compound are the result of its ability to modulate a complex network of interconnected signaling pathways. The benzofuran core and the isothiocyanate group work in concert to target multiple nodes within these networks.
Table 2: Summary of Interactions with Key Signaling Pathways
| Pathway | Key Molecular Targets | Effect of Inhibition/Activation | Reference |
|---|---|---|---|
| Nrf2/ARE | Nrf2, Keap1 | Activation : Upregulation of antioxidant and detoxifying enzymes (HO-1, NQO1). | mdpi.combohrium.comnih.gov |
| NF-κB | IKK, IκBα, p65 | Inhibition : Downregulation of pro-inflammatory mediators (iNOS, COX-2, TNF-α, IL-6). | mdpi.comnih.govnih.gov |
| MAPK | ERK, JNK, p38 | Inhibition : Suppression of inflammatory and proliferative signals. | mdpi.comnih.govmdpi.com |
| PI3K/AKT/mTOR | PI3K, AKT, mTOR | Inhibition : Suppression of cell survival, proliferation, and growth. | mdpi.comnih.govnih.govresearchgate.net |
| Tubulin | α/β-Tubulin | Inhibition : Disruption of microtubule polymerization, leading to cell cycle arrest at the G2/M phase. | |
Nrf2 and NF-κB Crosstalk : There is significant interplay between these two pathways. Activation of the Nrf2 antioxidant pathway can attenuate the NF-κB-driven inflammatory response, providing a dual mechanism for cytoprotection nih.gov.
PI3K/Akt/mTOR Pathway : This pathway is a central regulator of cell growth, proliferation, and survival and is often hyperactivated in cancer. Both isothiocyanates and benzofuran derivatives have been shown to inhibit this pathway, often downstream of growth factor receptors. Inhibition of PI3K/Akt signaling can prevent the activation of mTOR and also suppress NF-κB, linking these critical pathways nih.govnih.govresearchgate.net.
Tubulin Polymerization : Like many chemotherapeutic agents, isothiocyanates can interfere with microtubule dynamics. By binding to tubulin, they can disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
In Vitro Antimicrobial and Antibacterial Activities and Their Molecular Basis
Both benzofuran and isothiocyanate derivatives are recognized for their broad-spectrum antimicrobial properties against a variety of pathogens, including bacteria and fungi researchgate.netmdpi.commdpi.com.
The isothiocyanate group is highly electrophilic and can react with sulfhydryl groups of proteins and enzymes within microbial cells. This non-specific mechanism of action can lead to:
Enzyme Inactivation : Disruption of essential metabolic enzymes.
Membrane Damage : Alteration of membrane integrity, leading to leakage of cellular contents.
Inhibition of DNA and Protein Synthesis : Interference with fundamental cellular processes.
Aromatic isothiocyanates, due to their chemical structure, are often more effective at crossing bacterial membranes than their aliphatic counterparts mdpi.com. Studies have demonstrated the efficacy of various isothiocyanates against foodborne pathogens and clinically relevant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Campylobacter jejuni nih.govfrontiersin.org. Benzofuran derivatives also exhibit significant antimicrobial activity, with different structural modifications affecting their potency against various bacterial and fungal strains researchgate.netmdpi.com.
Table 3: Reported In Vitro Antimicrobial Activity of Related Compounds
| Compound Class | Organism | Activity Type | Reported MICs (μg/mL) | Reference |
|---|---|---|---|---|
| Isothiocyanates (AITC) | Campylobacter jejuni | Bactericidal | 50–200 | frontiersin.org |
| Isothiocyanates (BITC) | Campylobacter jejuni | Bactericidal | 1.25–5 | frontiersin.org |
| Isothiocyanates (BITC) | MRSA | Bactericidal | 2.9–110 | nih.gov |
| Benzofuran Derivatives | S. typhimurium, S. aureus | Antibacterial | Not specified | mdpi.com |
| Benzofuran Derivatives | P. italicum, C. musae | Antifungal | 12.5–25 | mdpi.com |
(MIC: Minimum Inhibitory Concentration; AITC: Allyl-isothiocyanate; BITC: Benzyl-isothiocyanate; MRSA: Methicillin-resistant Staphylococcus aureus)
The combined presence of the benzofuran scaffold and the isothiocyanate functional group in this compound suggests a strong potential for potent and broad-spectrum antimicrobial activity.
Enzyme Inhibition Studies (e.g., acetylcholinesterase, LSD1)
Comprehensive searches of scientific literature and databases did not yield specific studies on the in vitro enzyme inhibitory activity of this compound against acetylcholinesterase or Lysine-Specific Demethylase 1 (LSD1). While research exists on the enzyme inhibition profiles of broader categories of compounds, such as benzofuran derivatives and isothiocyanates, data focusing specifically on this compound is not available in the reviewed sources. Consequently, detailed research findings and data tables for its effects on these particular enzymes cannot be provided at this time.
Structure Activity Relationship Sar Studies and Rational Molecular Design
Systematic Exploration of Benzofuran (B130515) Substituent Effects on Activity
The benzofuran ring system is a versatile and privileged scaffold in medicinal chemistry, with its derivatives showing a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netnih.gov Structure-activity relationship (SAR) studies are crucial for identifying the structural requirements for potent and selective activity. semanticscholar.org
The biological activity of benzofuran derivatives is highly dependent on the position of substituents on the heterocyclic ring system. Research has shown that substitutions at specific positions are critical for modulating the therapeutic properties of these compounds.
Earlier SAR studies on benzofuran derivatives identified substitutions at the C-2 position as being particularly crucial for cytotoxic activity. Modifying this position with ester or other heterocyclic rings has been a key strategy in developing potent agents. Furthermore, a study focusing on osteoblast differentiation identified a 3,5-disubstituted benzofuran as a particularly useful scaffold for developing orally active compounds. nih.gov For example, 3-{4-[2-(2-isopropoxyethoxy)ethoxy]phenyl}benzofuran-5-carboxamide was found to have potent activity in promoting osteoblast differentiation. nih.gov
In other studies, the introduction of an alkenyl substituent at position 5 of the benzofuran ring was shown to enhance cytotoxic potency against several cancer cell lines, including ME-180, A549, ACHN, and B-16. This highlights that modifications on the benzene (B151609) portion of the scaffold (positions 4, 5, 6, and 7) are as important as those on the furan (B31954) ring for tuning biological effects.
| Compound Series | Substitution Position | Key Finding | Observed Activity |
|---|---|---|---|
| General Benzofurans | C-2 | Crucial for cytotoxic activity when substituted with ester or heterocyclic rings. | Anticancer |
| Benzofuran Carboxamides | C-3 and C-5 | Identified as a useful scaffold for orally active agents. | Osteoblast Differentiation |
| Benzofuran Analogues | C-5 | Alkenyl substituents at this position enhanced potency against multiple cancer cell lines. | Anticancer (Cytotoxicity) |
The electronic properties—whether a group is electron-donating or electron-withdrawing—and the size (steric bulk) of substituents play a pivotal role in the activity of benzofuran derivatives.
Studies have indicated that the presence of electron-donating groups can enhance biological activity. For instance, in a series of benzofuran derivatives designed as SIRT2 inhibitors, compounds featuring a methoxy group (an electron-donating group) on the benzofuran moiety generally possessed better inhibitory activity than those with a fluoro group (an electron-withdrawing group). This suggests that increased electron density on the benzofuran core can be favorable for certain biological interactions. Similarly, another study found that introducing electron-donating substituents was beneficial for the inhibitory activity of compounds against cancer cells.
Conversely, the effect of electron-withdrawing groups can be complex. While halogen substitutions can sometimes be beneficial due to their ability to form halogen bonds and increase hydrophobicity, their impact is highly context-dependent. For example, the presence of two halogen-substituted rings coupled with the lack of a methoxy substituent was found to be detrimental, resulting in a loss of cytotoxicity.
Steric factors also significantly influence activity. The placement of bulky groups can either enhance binding by occupying a specific pocket in a target protein or hinder it by preventing the molecule from adopting the correct conformation. The modification of the 2-benzylbenzofuran ring to a 2-alkylbenzofuran was explored to improve both the steric effect and the charge distribution of the compound.
Influence of Isothiocyanate Position and Linker Variability on Activity
The isothiocyanate (–N=C=S) group is a highly reactive electrophilic moiety responsible for the biological activity of many compounds. Its effectiveness is profoundly influenced by its position on the aromatic scaffold and the nature of any linker connecting it to the core structure.
In studies of aryl diisothiocyanates, the relative positioning of the functional groups is critical. A change in the configuration of the isothiocyanate group from the para position to the meta position on a phenyl ring resulted in a dramatic loss of antiproliferative activity. mdpi.com This suggests that a specific geometric arrangement is necessary for optimal interaction with the biological target, possibly to facilitate cross-linking or to fit within a defined binding pocket. Aromatic isothiocyanates, where the –NCS group is directly attached to the aromatic ring, often exhibit different activity profiles compared to those with an aliphatic linker. nih.gov Direct attachment can lead to deactivation due to the influence of the phenyl ring, whereas adding a flexible linker, as in benzyl isothiocyanate or phenylethyl isothiocyanate, can improve activity by allowing the reactive group to orient more effectively. mdpi.comnih.gov
The structure of the R-group side chain is a key determinant of the bioactivity of isothiocyanates. mdpi.com Aromatic isothiocyanates are often considered more potent antimicrobial agents than their aliphatic counterparts, potentially due to an enhanced ability to cross bacterial membranes. foodandnutritionjournal.orgmdpi.com However, the introduction of certain groups can be detrimental; for example, a carbonyl group adjacent to the isothiocyanate moiety in benzoyl isothiocyanate led to a decrease in activity compared to benzyl isothiocyanate. nih.gov
Computational Approaches to SAR and Molecular Docking
Computational methods, including molecular docking and binding affinity calculations, are indispensable tools for elucidating the SAR of benzofuran derivatives and predicting the activity of new designs. semanticscholar.org These in silico techniques provide insights into how these molecules interact with their biological targets at an atomic level.
Molecular docking studies have been successfully used to understand the binding modes of various benzofuran derivatives. For instance, docking simulations of benzofuran-chalcone hybrids into the binding sites of tubulin and epidermal growth factor receptor tyrosine kinase (EGFR-TK) revealed key hydrophobic interactions, hydrogen bonds, and halogen bonds with protein residues. acs.org These interactions were deemed responsible for the observed binding affinity and cytotoxic effects. acs.org Similarly, computational studies on benzofuran hybrids as dual PI3K/VEGFR-2 inhibitors helped to rationalize their enzymatic inhibition activity and guided further optimization. nih.gov
For isothiocyanates, in silico analysis has been employed to investigate their possible binding modes with proteins like tubulin. mdpi.com Docking studies can help identify key residues, such as cysteine, that are likely to be covalently modified by the electrophilic carbon of the isothiocyanate group. mdpi.com By modeling how different structural analogues fit into the binding site, researchers can predict which modifications are likely to enhance binding and subsequent biological activity.
Design Principles for Enhanced Biological Efficacy and Selectivity
Based on extensive SAR studies, several key design principles have emerged for creating benzofuran-based compounds with improved potency and selectivity. researchgate.netnih.gov
Strategic Substitution on the Benzofuran Core : The position and nature of substituents are paramount. The C-2, C-3, and C-5 positions have been identified as key sites for modification to enhance cytotoxic or other biological activities. nih.gov
Optimization of Electronic Properties : The introduction of electron-donating groups, such as methoxy, at specific positions on the benzofuran ring has been shown to be beneficial for activity in several compound series.
Harnessing Hydrophobic and Halogen Interactions : Incorporating halogen atoms at specific positions can enhance activity by promoting favorable hydrophobic interactions and forming halogen bonds with the target protein. The para position of an attached phenyl ring is often optimal for such substitutions.
Fine-Tuning the Isothiocyanate Presentation : For isothiocyanate-containing scaffolds, the position of the –NCS group is critical. A para-like orientation on an aromatic ring appears to be more favorable than a meta arrangement for antiproliferative activity. mdpi.com The presence and nature of a linker between the benzofuran core and the isothiocyanate group must also be optimized to balance flexibility and reactivity.
Hybridization and Conjugation Strategies with Other Pharmacophores
A powerful strategy in modern drug design is the creation of hybrid molecules, where two or more distinct pharmacophores are combined into a single chemical entity. This approach can lead to compounds with synergistic effects, multi-target activity, or improved pharmacokinetic properties. The benzofuran scaffold is an excellent platform for such hybridization.
Recent studies have explored novel classes of hybrid benzofurans, including those substituted with chalcone, triazole, piperazine, and imidazole moieties. researchgate.net These hybrids have emerged as potent cytotoxic agents, leveraging the synergistic effects of the combined heteroatoms and ring systems. For example, benzofuran-chalcone hybrids have been synthesized and shown to possess significant antiproliferative effects, with molecular docking studies suggesting they can inhibit both tubulin polymerization and EGFR-TK phosphorylation. acs.org Similarly, the conjugation of benzofuran with oxadiazole and triazole rings has produced compounds with promising anticancer activity.
This strategy could be applied to 7-isothiocyanatobenzo[b]furan by conjugating other known pharmacophores to different positions on the benzofuran ring, potentially leading to novel agents with dual mechanisms of action.
Emerging Research Directions and Future Outlook
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of isothiocyanates has traditionally relied on reagents like the highly toxic thiophosgene (B130339). cbijournal.comnih.gov Modern synthetic chemistry is moving towards more sustainable and safer methods. Future research into the synthesis of 7-Isothiocyanatobenzo[b]furan will likely focus on avoiding hazardous reagents and improving efficiency.
Key areas for development include:
One-Pot Syntheses: Protocols that combine multiple reaction steps without isolating intermediates are highly desirable. A general approach involves generating a dithiocarbamate (B8719985) salt in situ from the corresponding primary amine (7-aminobenzo[b]furan) and carbon disulfide, followed by decomposition to the isothiocyanate using a desulfurylation agent. nih.gov
Greener Reagents: The use of elemental sulfur as the sulfur source is a growing area of interest for creating isothiocyanates. mdpi.comresearchgate.net Catalytic methods, potentially using tertiary amines to activate elemental sulfur for reaction with isocyanides, represent a more sustainable pathway. researchgate.net
Flow Chemistry: Continuous flow reactors could offer safer handling of reactive intermediates and improved control over reaction conditions, leading to higher yields and purity for the synthesis of complex isothiocyanates.
Palladium-Catalyzed Reactions: Advanced palladium-catalyzed methods, such as those involving C-H tandem activation/oxidation, are being used to create complex benzofuran (B130515) cores. mdpi.com Integrating isothiocyanate formation into these cascades could provide novel routes to substituted derivatives.
| Method | Reagents | Advantages | Challenges |
| Traditional | 7-Aminobenzo[b]furan, Thiophosgene | High Yield | Extreme toxicity of reagent |
| One-Pot Dithiocarbamate Decomposition | 7-Aminobenzo[b]furan, CS₂, Desulfurylation Agent (e.g., TCT, TsCl) | Avoids thiophosgene, good yields | Requires optimization of desulfurylation agent |
| Elemental Sulfur Methods | 7-Benzofuranyl Isocyanide, Elemental Sulfur, Catalyst | Sustainable sulfur source, milder conditions | May require synthesis of isocyanide precursor |
| Photocatalysis | 7-Aminobenzo[b]furan, Carbon Disulfide | Mild, efficient, uses light as an energy source | Substrate scope and scalability need investigation |
Advanced Spectroscopic and Structural Elucidation Strategies for Complex Derivatives
As more complex derivatives of this compound are synthesized, advanced analytical techniques will be crucial for their characterization. While standard techniques like ¹H- and ¹³C-NMR, UV-Vis, and mass spectrometry are foundational, the elucidation of intricate structures and isomeric purity will demand more sophisticated approaches. mdpi.com High-resolution mass spectrometry (HRMS) is particularly valuable for distinguishing between isomers and confirming elemental composition. For complex molecules, two-dimensional NMR techniques (such as COSY, HSQC, and HMBC) will be essential to unambiguously assign proton and carbon signals and determine connectivity within the molecule. In cases where crystalline materials can be obtained, single-crystal X-ray diffraction provides the definitive three-dimensional structure. researchgate.net
Integration of Computational and Experimental Approaches for De Novo Design
The integration of computational chemistry with experimental synthesis is a powerful tool for designing novel molecules with desired properties. For this compound derivatives, this synergy can accelerate the discovery of new therapeutic agents. Molecular docking simulations can predict how different derivatives might bind to specific biological targets, such as enzymes or receptors. nih.govmdpi.com This in silico screening allows researchers to prioritize the synthesis of compounds with the highest predicted activity, saving time and resources. For example, docking studies have been used to understand how benzofuran derivatives interact with targets like tubulin or to predict their binding mode as STING agonists. nih.govnih.gov Such computational models could be applied to design this compound derivatives with enhanced potency or selectivity for a particular target.
Identification of Undiscovered In Vitro Biological Activities and Molecular Targets
The benzofuran scaffold is present in numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govepa.govijabbr.commdpi.com Similarly, isothiocyanates are known for their chemopreventive and cytotoxic effects. mdpi.comnih.govresearchgate.net The combination of these two moieties in this compound suggests a high potential for diverse biological activity.
Future research will likely involve screening this compound and its derivatives against a broad range of biological targets:
Anticancer Activity: Given the known antiproliferative effects of both benzofurans and isothiocyanates, derivatives could be tested against various cancer cell lines, such as those for breast, colon, and liver cancer. nih.govresearchgate.netresearchgate.net
Antiviral Activity: Recently, benzofuran derivatives have been identified as STING agonists with broad-spectrum antiviral activity, inhibiting coronaviruses like SARS-CoV-2. nih.gov Screening this compound for similar immune-modulating properties is a promising avenue.
Enzyme Inhibition: The electrophilic isothiocyanate group can react covalently with nucleophilic residues (like cysteine or lysine) in enzymes, making it a potential irreversible inhibitor. This could be exploited to target specific enzymes involved in disease pathways.
Exploration of this compound as a Chemical Probe for Biological Systems
A chemical probe is a small molecule used to study and manipulate a biological system. The reactive nature of the isothiocyanate group makes this compound an attractive candidate for development as a chemical probe. The isothiocyanate can act as a "warhead" to form a covalent bond with its protein target, allowing for the identification and characterization of that target.
Future directions in this area could include:
Target Identification: By attaching a reporter tag (like a fluorophore or a biotin (B1667282) molecule) to the benzofuran scaffold, researchers could use the resulting probe to "fish" for its binding partners in cell lysates, helping to uncover new drug targets.
Covalent Labeling: The compound could be used for covalent labeling of specific amino acid residues, such as cysteine or lysine, in medicinal chemistry and chemical biology applications.
Mechanism of Action Studies: A probe based on this scaffold could help elucidate the mechanism of action of related therapeutic compounds by identifying their direct molecular targets.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 7-isothiocyanatobenzo[b]furan with high purity?
- Methodological Answer : The synthesis typically involves multi-step routes starting from benzofuran precursors. For example:
- Step 1 : Functionalize the benzofuran core at the 7-position via nucleophilic substitution or coupling reactions. Evidence from analogous compounds suggests using halogenated benzofurans (e.g., 7-bromo derivatives) as intermediates for introducing the isothiocyanate group .
- Step 2 : React the intermediate with thiophosgene or ammonium thiocyanate under controlled conditions to install the isothiocyanate (-NCS) group. Purity is ensured via column chromatography (silica gel, hexane/ethyl acetate gradient) and validated by NMR (¹H/¹³C) and LC-MS .
- Critical Data : Reported yields range from 40–65%, with impurities often arising from incomplete substitution or oxidation byproducts. Optimization of reaction time and temperature is crucial .
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : A combination of spectroscopic and chromatographic techniques is essential:
- NMR : ¹H and ¹³C spectra should confirm the absence of residual solvents and side products. Key signals include the aromatic protons (δ 6.8–7.5 ppm) and the thiocyanate carbon (δ ~125 ppm) .
- IR Spectroscopy : The -NCS group exhibits a sharp peak at ~2050–2100 cm⁻¹ .
- LC-MS : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ for C₉H₅NOS: 180.0084) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer : Discrepancies often stem from assay conditions or compound stability:
- Stability Testing : Monitor degradation under physiological conditions (pH 7.4, 37°C) via HPLC. Isothiocyanates are prone to hydrolysis, forming thioureas or amines, which may confound activity results .
- Control Experiments : Include assays with degradation products to isolate the true bioactive species .
- Mechanistic Studies : Use isotopic labeling (e.g., ¹³C-NCS) to track covalent interactions with target proteins, as seen in furan metabolite studies .
Q. How can computational modeling optimize the reactivity of this compound in click chemistry applications?
- Methodological Answer :
- DFT Calculations : Predict electrophilic reactivity by analyzing electron density maps (e.g., Fukui indices) at the isothiocyanate group .
- Docking Studies : Model interactions with biological targets (e.g., cysteine residues in enzymes) to guide functionalization for enhanced specificity .
- Experimental Validation : Compare computational predictions with kinetic data (e.g., second-order rate constants for thiol-adduct formation) .
Q. What experimental designs mitigate challenges in tracking this compound metabolites in vivo?
- Methodological Answer :
- Isotopic Labeling : Synthesize ¹³C- or ¹⁵N-labeled analogs to distinguish endogenous metabolites from administered compounds .
- Mass Spectrometry Imaging (MSI) : Localize metabolites in tissue sections with high spatial resolution .
- Dynamic Headspace-GC-MS : Detect volatile degradation products (e.g., CS₂) with sensitivity thresholds <1 ppb .
Data Contradiction Analysis
Q. Why do studies report conflicting results on the cytotoxicity of this compound derivatives?
- Resolution Framework :
- Purity Verification : Cross-check results with independent analytical methods (e.g., NMR vs. X-ray crystallography) to rule out structural misassignment .
- Cell Line Variability : Test across multiple cell lines (e.g., HEK293 vs. HepG2) to account for differential expression of metabolic enzymes .
- Dose-Response Curves : Ensure linearity in IC₅₀ measurements; non-linear trends may indicate off-target effects .
Methodological Best Practices
Q. How should researchers handle air-sensitive intermediates during synthesis?
- Protocol :
- Schlenk Techniques : Use inert gas (N₂/Ar) for moisture-sensitive steps, such as thiophosgene reactions .
- Stability Testing : Monitor intermediates by TLC or in-situ IR to detect premature degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
